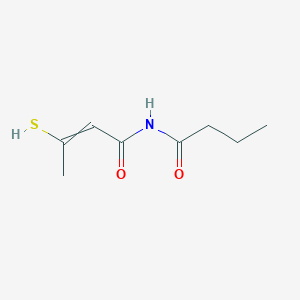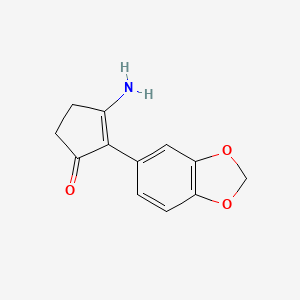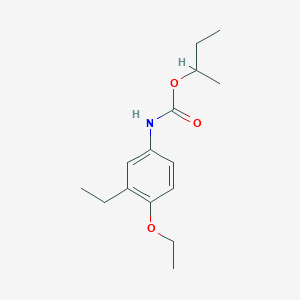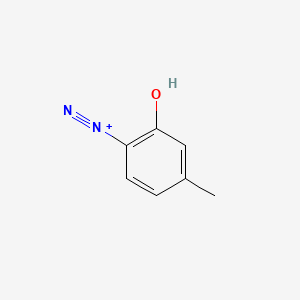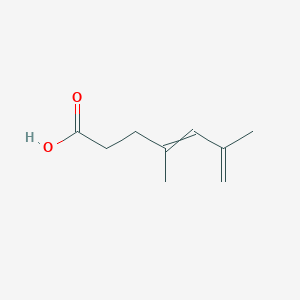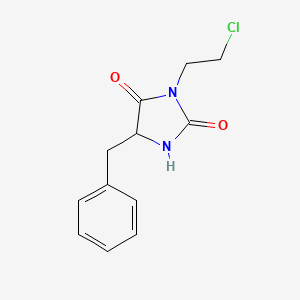
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzyl group at the 5-position and a 2-chloroethyl group at the 3-position of the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione typically involves the reaction of L-phenylalanine with 2-chloroethylisocyanate in a suitable solvent such as nitromethane (CH₃NO₂). The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-induced pyrolysis (MIP) and flash vacuum pyrolysis (FVP) have been employed to achieve better yields and efficiency . These methods allow for the controlled decomposition of intermediates, leading to the formation of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzyl and chloroethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for substitution reactions at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can undergo dehydrogenation or dehydrochlorination reactions under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzylidene-3-(2-chloroethyl)imidazolidine-2,4-dione: This compound is similar in structure but contains a benzylidene group instead of a benzyl group.
5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one: This compound has a thioxo group at the 2-position instead of a dione.
Uniqueness
5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87219-26-9 |
|---|---|
Formule moléculaire |
C12H13ClN2O2 |
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O2/c13-6-7-15-11(16)10(14-12(15)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17) |
Clé InChI |
XDSKSJFLSLIEJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
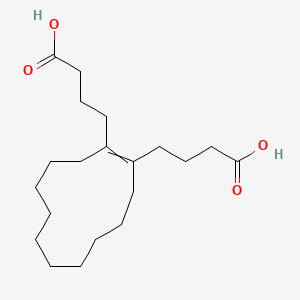
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
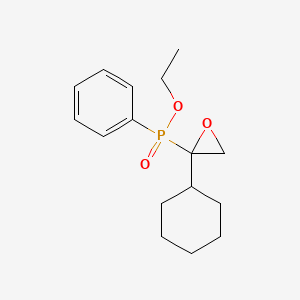

![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
